![molecular formula C11H15N3O6S B2669572 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione CAS No. 897622-92-3](/img/structure/B2669572.png)
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is a derivative formed from the condensation of cyclohexanone .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molar mass is 143.18 g/mol . The structure formula can be represented as C1COC2(CC[NH2+]CC2)O1 .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108-111 °C at 26 mmHg . Its density is 1.117 g/mL at 20 °C . The refractive index is 1.4819 at 20°C, 589 nm .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The development and synthesis of spiro and pyrimidine derivatives involve intricate chemical processes that have been detailed in several studies. For instance, Patel and Patel (2015) discussed the synthesis of spiro thiazolinone heterocyclic compounds, highlighting the antimicrobial potential of these synthesized compounds. Their study illustrates the methodologies for creating complex molecules that could be analogous to the synthesis process of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione and underscores the antimicrobial activities of such compounds (Patel & Patel, 2015).
Biological Activities and Applications
The exploration of biological activities and potential therapeutic applications forms a significant part of research involving pyrimidine and spiro derivatives. Research by Yang et al. (2019) on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated moderate to potent anticancer activity against various cancer cell lines. This study provides a basis for considering related compounds, such as 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione, in cancer research (Yang et al., 2019).
Anticonvulsant Properties
Obniska, Kamiński, and Tatarczyńska (2006) investigated the anticonvulsant and neurotoxic properties of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, revealing insights into the neurological effects of spiro compounds. Their findings contribute to understanding the neuroactive potential of structurally similar compounds (Obniska et al., 2006).
Supramolecular Chemistry
In supramolecular chemistry, Fonari et al. (2004) showcased the synthesis of novel pyrimidine derivatives that act as ligands for co-crystallization, forming hydrogen-bonded supramolecular assemblies. This research underlines the importance of pyrimidine derivatives in the development of complex molecular structures, potentially extending to the study of compounds like 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione (Fonari et al., 2004).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c15-9-8(7-12-10(16)13-9)21(17,18)14-3-1-11(2-4-14)19-5-6-20-11/h7H,1-6H2,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNYLCBJEGECSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2669490.png)
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)
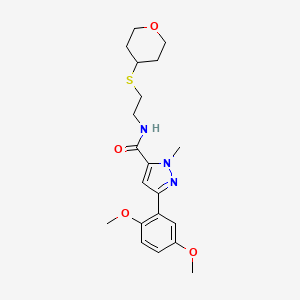
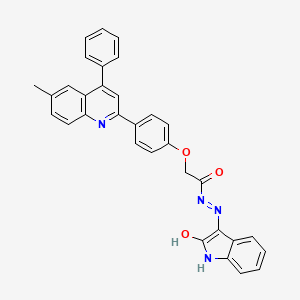
![3-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2669498.png)
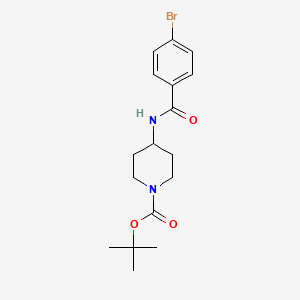
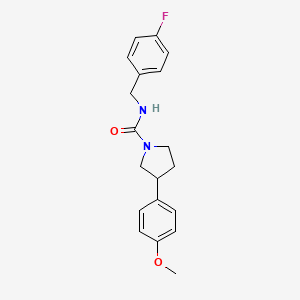
![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)
![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)
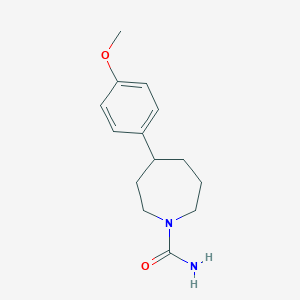
![N-(2-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2669510.png)
